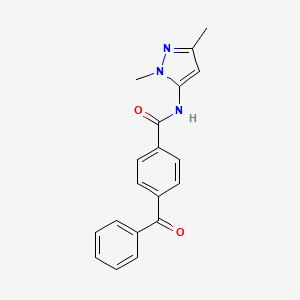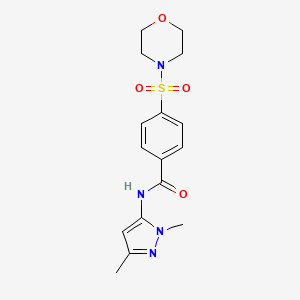![molecular formula C18H17N3O B6529612 N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1020453-79-5](/img/structure/B6529612.png)
N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide, or N-(1,3-dimethyl-1H-pyrazol-5-yl)-biphenyl-4-carboxamide, is a small molecule that has been studied for its potential applications in a variety of scientific research areas. It has been used in a variety of laboratory experiments, and has been found to have a number of biochemical and physiological effects.
科学的研究の応用
N-(1,3-dimethyl-1H-pyrazol-5-yl)-biphenyl-4-carboxamide has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the brain, as well as to study the effects of various environmental toxins on the body. It has also been used to study the effects of various hormones on the body, as well as to study the effects of various nutritional supplements on the body. Additionally, it has been used to study the effects of various drugs on the liver, as well as to study the effects of various environmental pollutants on the body.
作用機序
N-(1,3-dimethyl-1H-pyrazol-5-yl)-biphenyl-4-carboxamide acts as an agonist for the G protein-coupled receptor GPR55. This receptor is involved in a variety of physiological processes, and its activation by N-(1,3-dimethyl-1H-pyrazol-5-yl)-biphenyl-4-carboxamide can lead to a variety of effects. These effects can include the inhibition of the release of certain hormones, the regulation of certain cellular processes, and the modulation of certain immune responses.
Biochemical and Physiological Effects
N-(1,3-dimethyl-1H-pyrazol-5-yl)-biphenyl-4-carboxamide has been found to have a number of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-cancer, and anti-oxidative effects. It has also been found to have neuroprotective effects, as well as to modulate the immune system. Additionally, it has been found to have anti-nociceptive effects, as well as to modulate the release of certain hormones.
実験室実験の利点と制限
N-(1,3-dimethyl-1H-pyrazol-5-yl)-biphenyl-4-carboxamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is that it is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of using this compound is that it is relatively expensive to purchase.
将来の方向性
N-(1,3-dimethyl-1H-pyrazol-5-yl)-biphenyl-4-carboxamide has a number of potential future applications in scientific research. For example, it could be used to study the effects of various drugs on the brain, as well as to study the effects of various environmental toxins on the body. Additionally, it could be used to study the effects of various hormones on the body, as well as to study the effects of various nutritional supplements on the body. Additionally, it could be used to study the effects of various drugs on the liver, as well as to study the effects of various environmental pollutants on the body. Finally, it could be used to study the effects of various drugs on the immune system, as well as to study the effects of various environmental stressors on the body.
合成法
N-(1,3-dimethyl-1H-pyrazol-5-yl)-biphenyl-4-carboxamide can be synthesized using a reaction between 1,3-dimethyl-1H-pyrazol-5-yl bromide and 4-bromo-1,1'-biphenyl-4-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction is known as a nucleophilic substitution reaction, and it results in the formation of the desired product. The reaction is typically carried out at a temperature of between 60-90°C for a period of approximately 1 hour.
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-12-17(21(2)20-13)19-18(22)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKCWNDTNKBWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529529.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529541.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529551.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6529556.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529578.png)
![N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B6529580.png)
![N-cyclopropyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529592.png)
![6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529595.png)
![6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529597.png)
![6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529607.png)



